N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4
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Overview
Description
N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 is a chemical compound that has garnered attention in various scientific fields due to its unique properties. This compound is characterized by the presence of a mercapto group (-SH) and a guanidine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 typically involves the reaction of 2-mercaptoethanol with guanidine in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. The process can be summarized as follows:
Reactants: 2-mercaptoethanol and guanidine.
Catalyst: Sulfuric acid.
Conditions: Controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted guanidines.
Scientific Research Applications
N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 involves its interaction with molecular targets through its mercapto and guanidine groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and protein binding. The compound’s ability to form disulfide bonds and participate in nucleophilic substitution reactions underlies its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Mercaptoethyl)-guanidine hydrochloride
- N-(2-Mercaptoethyl)-guanidine nitrate
Uniqueness
N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 stands out due to its specific sulfate counterion, which can influence its solubility, reactivity, and overall stability. This unique feature makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C3H11N3O4S2 |
---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
2-(2-sulfanylethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C3H9N3S.H2O4S/c4-3(5)6-1-2-7;1-5(2,3)4/h7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) |
InChI Key |
UIFOUGHOWJQEBY-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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